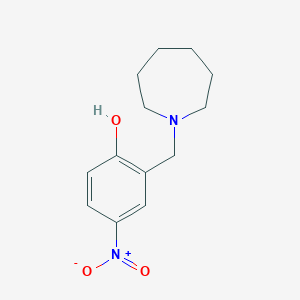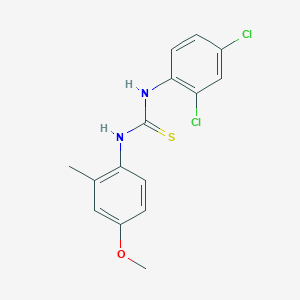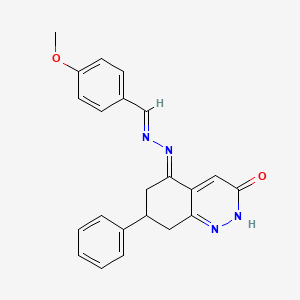
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide, also known as ETH, is a chemical compound that has gained significant attention due to its potential therapeutic properties. ETH belongs to the class of thiosemicarbazones, which have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
作用机制
The mechanism of action of N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme required for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In viral infections, it has been shown to inhibit viral replication and reduce the production of inflammatory cytokines. In neurodegenerative disorders, it has been found to protect neurons from oxidative stress and reduce neuroinflammation.
实验室实验的优点和局限性
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has several advantages for lab experiments, including its low toxicity, easy synthesis, and broad-spectrum activity against various diseases. However, it also has some limitations, such as its poor solubility in water and limited bioavailability.
未来方向
There are several future directions for research on N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of this compound. Additionally, further studies are needed to explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases.
合成方法
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be synthesized by reacting 4-phenyl-3,6-dihydropyridine-1(2H)-carboxaldehyde with N-ethylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
科学研究应用
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been studied extensively for its therapeutic potential in various diseases such as cancer, viral infections, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In viral infections, this compound has been found to exhibit antiviral activity against hepatitis C virus, dengue virus, and Zika virus. It has been shown to inhibit viral replication by targeting viral RNA synthesis.
In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-ethyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-2-15-14(17)16-10-8-13(9-11-16)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQEJJUZAZVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC(=CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)

![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)


![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)
![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)


![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)